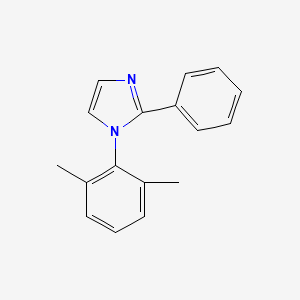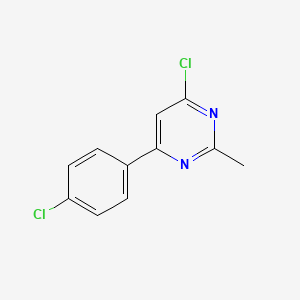
4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for “4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine” is not available, there are related studies on the synthesis of similar compounds. For instance, a study reports the synthesis of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl by the condensation of cyanuric chloride with aniline . Another study reports the synthesis of some aryloxypyrimidine derivatives by the reaction of 4-chloro-6-(4-chlorophenyl)pyrimidine and phenols .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine derivatives have been explored for their potential in pharmaceutical research, particularly for their biological activities. A notable study involved the synthesis of a series of pyrimidine derivatives through the Suzuki cross-coupling reaction. These compounds were evaluated for their antiviral activity against HIV-1 and HIV-2, as well as for their ability to inhibit kinesin Eg5, a protein involved in cell division. Certain synthesized pyrimidines demonstrated moderate inhibitory effects, highlighting their potential in antiviral and anticancer research (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Chemical Synthesis and Process Research
The chemical synthesis and process optimization of related pyrimidine compounds have also been a focus of research. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor in the preparation of high explosives and medicinal products, was improved by studying various process variables. This research aimed at developing more economical and efficient production methods for such compounds, which are crucial in both pharmaceutical and explosive industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Antimicrobial Applications
Another area of investigation is the synthesis of new pyrimidines and their condensed forms for antimicrobial applications. A study synthesized various pyrimidine derivatives and evaluated their antimicrobial properties. The results showed that some compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Supramolecular Chemistry
Research in supramolecular chemistry has also involved this compound derivatives. A study on the cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid revealed insights into the hydrogen bonding interactions and the crystal structure of the compound. This research contributes to the understanding of molecular interactions and the design of new materials with specific properties (Khalib, Thanigaimani, Arshad, & Razak, 2015).
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been associated with a wide range of biological and therapeutic activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Pyrimidine derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine have been studied to evaluate its pharmacological potential . These properties play a crucial role in determining the compound’s bioavailability.
Result of Action
Pyrimidine derivatives have been associated with a variety of effects at the molecular and cellular levels, including antimicrobial, analgesic, antiviral, anti-inflammatory, anti-hiv, antitubercular, antitumor, antineoplastic, antimalarial, diuretic, and cardiovascular effects .
Eigenschaften
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBZVTGEZZUYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



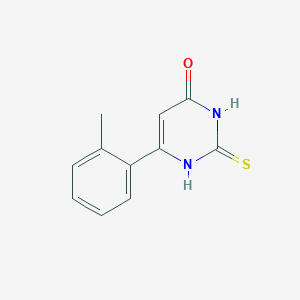
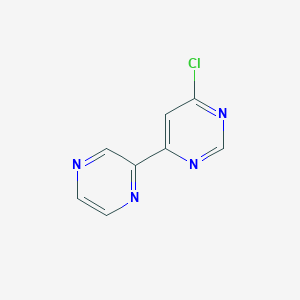
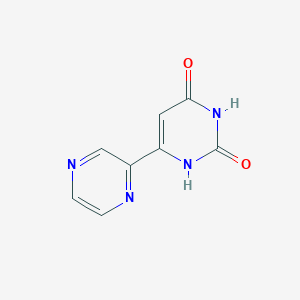
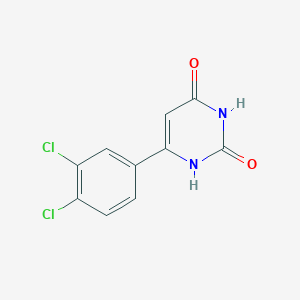
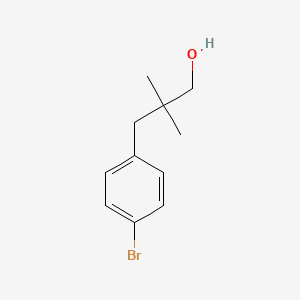
![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)
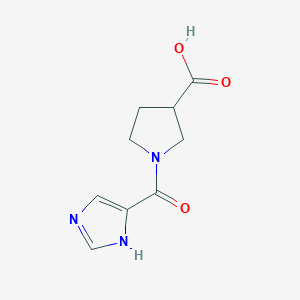

![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)
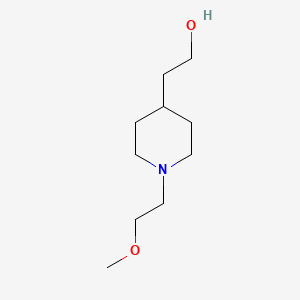
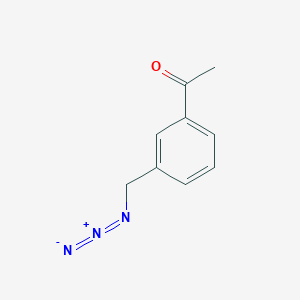
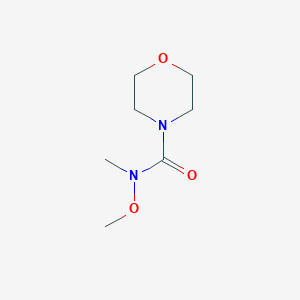
![(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine](/img/structure/B1466940.png)
